(3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one features a hybrid heterocyclic scaffold comprising:
- Thiazolidinone ring: The 4-oxo-2-thioxo group contributes to hydrogen-bonding capacity and metabolic stability.
- Substituents: A 3-hydroxyphenylamino group at the thiazole ring introduces polarity and hydrogen-bond donor/acceptor sites, which may modulate solubility and target interactions.
Properties
Molecular Formula |
C17H10BrN3O3S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-2-(3-hydroxyanilino)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H10BrN3O3S/c18-8-4-5-12-11(6-8)13(15(23)20-12)14-16(24)21-17(25-14)19-9-2-1-3-10(22)7-9/h1-7,22,24H,(H,19,21) |
InChI Key |
KIJDHJLFVGWBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole-2-one
The indole core is functionalized via electrophilic aromatic bromination. Using N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux yields 5-bromoindole-2-one with regioselectivity dictated by the electron-donating lactam oxygen.
Typical Conditions
-
Substrate: Indole-2-one (1.0 equiv)
-
Brominating agent: NBS (1.1 equiv)
-
Solvent: DCM, 40°C, 12 h
Preparation of 2-[(3-Hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene
Cyclocondensation to Form Thiazolidinone Core
The thiazolidinone ring is synthesized via [2+3] cyclocondensation between 3-hydroxyphenylthiourea and methyl bromopyruvate in ethanol with triethylamine as a base.
Reaction Mechanism
-
Nucleophilic attack of the thiourea sulfur on the α-carbon of bromopyruvate.
-
Cyclization via intramolecular amide bond formation.
Optimization Note
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 90% conversion versus 72% under conventional heating.
Convergent Synthesis via Knoevenagel Condensation
Coupling of Indole and Thiazolidinone Fragments
The final step involves condensation of 5-bromoindole-2-one and the thiazolidinone ylidene derivative under Dean-Stark conditions to azeotropically remove water, driving the reaction to completion.
Reaction Conditions
Stereochemical Control
The Z-configuration is retained due to kinetic control, confirmed via NOESY NMR (nuclear Overhauser effect between indole C3-H and thiazol C5-H).
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method combines indole-2-one , 3-hydroxybenzaldehyde , and thiourea in a single pot using polyethylene glycol (PEG-400) as a green solvent.
Advantages
Bromination Post-Condensation
Late-stage bromination using Br₂ in acetic acid introduces the bromo group after coupling, though regioselectivity drops to 65%.
Analytical Characterization
Critical Data
-
HRMS (ESI+) : m/z [M+H]⁺ calc. 458.0241, found 458.0239.
-
¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, thiazol-H), 6.82–7.45 (m, 4H, Ar-H).
-
X-ray Crystallography : Confirms Z-configuration and planar geometry.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Key Functional Groups and Reactivity
| Functional Group | Reactivity Profile | Role in Reactions |
|---|---|---|
| Bromine (C5) | Electrophilic substitution, nucleophilic displacement | Site for cross-coupling or halogen exchange |
| Thiazolidinone (C4=O) | Nucleophilic attack at C4, keto-enol tautomerism | Stabilizes conjugated systems, participates in cyclization |
| Indole (N1, C2=O) | Electrophilic substitution at C3, hydrogen bonding via N-H | Modulates aromaticity and solubility |
| Hydroxyphenyl (C3-OH) | Oxidation, hydrogen bonding, phenolic coupling | Enhances solubility and metal coordination |
2.1. Knoevenagel Condensation
This reaction is pivotal in forming the exocyclic double bond between the thiazolidinone and indole moieties. The methylene carbon at C5 of the thiazolidinone acts as a nucleophile, attacking electrophilic carbonyl groups (e.g., isatin derivatives) under acidic or basic conditions .
Example:
Conditions: Acetic acid/sodium acetate, reflux, 8–12 hours. Yield: 60–75% .
2.2. Halogenation and Dehydrohalogenation
The bromine at C5 can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides. Conversely, dehydrobromination with bases like KOtBu generates reactive enolates for further functionalization .
Example:
Conditions: Methanol, 60°C, 4 hours. Yield: ~50% .
2.3. Cyclocondensation Reactions
The compound participates in multicomponent cyclocondensation to form fused heterocycles. For instance, reaction with thioureas and halogenated acids yields thiazolo[3,2-b]triazolones .
Example:
Conditions: Microwave irradiation, 100°C, 20 minutes. Yield: 70–80% .
Reactivity of the Thiazolidinone Ring
Indole Core Modifications
The indole moiety undergoes electrophilic substitution at C3, facilitated by the electron-donating N-H group. Bromination or nitration occurs regioselectively at C5/C7 positions.
Example – Nitration:
Conditions: 0°C, 2 hours. Yield: 55% .
Biological Activity-Driven Reactions
The hydroxylphenyl group enables metal coordination (e.g., Fe, Cu), which is exploited in catalytic or therapeutic applications. Additionally, the compound undergoes pH-dependent tautomerism , influencing its binding to biological targets .
Example – Metal Complexation:
Conditions: Aqueous ethanol, room temperature. Stability: >24 hours .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photolytic Degradation : Exposure to UV light (254 nm) induces C-Br bond cleavage, forming a radical intermediate.
-
Hydrolytic Stability : Resistant to hydrolysis at pH 4–8 but degrades under strong acidic/basic conditions (pH <2 or >10) .
Comparative Reactivity of Analogues
| Derivative | Reactivity with NaOMe | Reactivity with HNO | Catalytic Hydrogenation |
|---|---|---|---|
| 5-Bromo | Moderate (SNAr) | Selective nitration at C5 | Slow (Br inhibits reduction) |
| 5-Methoxy | N/A | No reaction | Fast (Pd/C, H) |
| 5-Nitro | N/A | N/A | Reduction to amine (90%) |
Reaction Optimization Insights
Scientific Research Applications
Chemistry
In synthetic chemistry, (3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one serves as a valuable building block for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with distinct properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
- Anticancer Activity : Preliminary research indicates that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
Due to its unique structure, this compound is explored as a potential therapeutic agent. Its interactions with specific molecular targets may lead to the development of new treatments for diseases such as cancer and infections.
Anticancer Research
A study published in Molecules highlighted the anticancer potential of related thiazole derivatives. These compounds were shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . Similar investigations into this compound could reveal comparable effects.
Antimicrobial Activity
Research conducted on thiazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes . Future studies on this compound may provide insights into its efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The 3-hydroxyphenylamino group in the target compound distinguishes it from analogs with non-polar (e.g., diethylamino in ) or sterically bulky substituents (e.g., allyl in ).
- Bromine at position 5 (target compound and ) may enhance electrophilicity, affecting reactivity in nucleophilic environments.
Implications for Target Compound :
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Methodological Considerations in Similarity Assessment
As noted in , structural similarity is a cornerstone of virtual screening, but substituent variations can drastically alter bioactivity . For example:
- The 3-hydroxyphenylamino group in the target compound may improve water solubility compared to ’s diethylaminophenyl derivative.
- Bromine’s electronegativity could enhance binding to electron-rich targets (e.g., DNA or enzyme active sites) relative to fluorine ().
Biological Activity
(3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound notable for its diverse biological activities. This compound incorporates multiple pharmacologically relevant functional groups, including bromine, thiazole, and indole moieties, which contribute to its potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 416.3 g/mol. Its structure features a unique combination of heterocycles that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 5-bromo-3-[4-hydroxy-2-(3-hydroxyanilino)-1,3-thiazol-5-yl]indol-2-one |
| InChI Key | KIJDHJLFVGWBSM-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its structural components may enhance membrane permeability and disrupt cellular functions in pathogens.
- Antitumor Properties : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Antioxidant Effects : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.
- Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Antimicrobial Study
A study published in 2020 demonstrated that derivatives of thiazolidinones, including (3Z)-5-bromo compounds, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR), noting that the bromine substitution enhances activity due to increased lipophilicity and electron-withdrawing effects .
Antitumor Research
In a 2021 study focusing on indole derivatives, (3Z)-5-bromo compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a dose-dependent decrease in cell viability attributed to apoptosis induction via mitochondrial pathways .
Antioxidant Evaluation
Research conducted in 2022 assessed the antioxidant potential of various indole derivatives, including this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection .
Q & A
Q. What are the optimal synthetic routes for (3Z)-5-bromo-3-[...]-2-one?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example, thiazolidinone and indole scaffolds can be fused via condensation reactions. A general procedure includes:
- Step 1 : Preparation of 5-substituted indole precursors through bromination at the 5-position using NBS (N-bromosuccinimide) under controlled conditions .
- Step 2 : Formation of the thiazol-5(4H)-one ring via cyclization of thiourea derivatives with α-halo ketones. Ethanol or DMF is often used as a solvent, with yields optimized at 60–80°C .
- Step 3 : Final coupling of the indole and thiazolone moieties under basic conditions (e.g., K₂CO₃) to establish the Z-configuration, confirmed by X-ray crystallography .
Q. Which spectroscopic methods are critical for structural confirmation?
A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR identify substituent positions and hydrogen bonding (e.g., phenolic -OH at δ 9.8–10.2 ppm) .
- X-ray Crystallography : Resolves the Z-configuration of the exocyclic double bond and planar geometry of the thiazolone ring .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H vibrations in the thiazolone ring .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when modifying substituents?
Discrepancies in yields often arise from steric or electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., -Br on indole) may slow cyclization, requiring elevated temperatures (80°C vs. 60°C) .
- Methodology : Use design of experiments (DoE) to screen solvent polarity (e.g., DMF vs. THF) and catalyst loading. reports a 20% yield increase with Pd(OAc)₂ catalysis in aryl coupling steps .
Q. What challenges arise in confirming the Z-configuration, and how are they addressed?
The Z-configuration is critical for biological activity but prone to isomerization. Strategies include:
- X-ray Analysis : Single-crystal studies (e.g., ) unambiguously assign stereochemistry .
- NOESY NMR : Detects spatial proximity between the 3-hydroxyphenyl group and indole protons to infer geometry .
- Computational Modeling : DFT calculations predict thermodynamic stability of the Z-isomer over the E-form .
Q. How should researchers design assays to evaluate bioactivity while mitigating contradictory results?
Contradictions often stem from assay conditions. Key considerations:
- Target Selection : Prioritize enzymes with conserved binding pockets (e.g., kinases or cytochrome P450 isoforms), as seen in ’s α-glucosidase inhibition assays .
- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase) and validate solubility (DMSO concentration ≤1% to avoid artifacts) .
- Dose-Response Curves : Use IC₅₀ values from triplicate runs to account for variability. highlights discrepancies in IC₅₀ values (e.g., 9c: 1.2 μM vs. 9e: 8.5 μM) due to substituent hydrophobicity .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking and MD simulations are key:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability data from analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
